molecular formula C17H17N3O3S2 B11028715 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide

Cat. No.: B11028715
M. Wt: 375.5 g/mol
InChI Key: AGZGIOQHONWUTB-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key substituents include:

  • 4-hydroxy and 5,6-dimethyl groups on the thienopyrimidine moiety, which may enhance hydrogen bonding and steric interactions.
  • A sulfanyl-methyl bridge linking the core to an acetamide group.

The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fused heterocycles play a role.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(2-hydroxyphenyl)acetamide

InChI

InChI=1S/C17H17N3O3S2/c1-9-10(2)25-17-15(9)16(23)19-13(20-17)7-24-8-14(22)18-11-5-3-4-6-12(11)21/h3-6,21H,7-8H2,1-2H3,(H,18,22)(H,19,20,23)

InChI Key

AGZGIOQHONWUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC=CC=C3O)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route starts with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 2-amino-4,5-dimethylthieno[2,3-d]pyrimidine to yield the desired compound.

    Reaction Conditions: The reactions typically occur under reflux conditions using appropriate solvents (e.g., chloroform or dichloromethane) and reagents.

    Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes. Optimization of reaction conditions and purification steps is crucial for large-scale production.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.

  • Scientific Research Applications

    Biological Activities

    Research indicates that this compound may exhibit several significant biological activities:

    • Antimicrobial Activity : Compounds similar to 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide have demonstrated effectiveness against various pathogens. The unique structure may enhance its ability to disrupt microbial cell functions.
    • Anti-inflammatory Effects : Similar thieno[2,3-d]pyrimidine derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins. This suggests that the compound could be developed as an anti-inflammatory agent.
    • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, certain derivatives have shown comparable inhibitory effects on cancer cell lines to established chemotherapeutic agents like doxorubicin.

    Case Studies and Research Findings

    Recent literature highlights various studies focusing on the biological activity of related compounds:

    • Anticancer Evaluation : A study investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, revealing that certain compounds exhibited significant cytotoxicity against cancer cell lines .
    • Antimicrobial Studies : Research on antimicrobial properties indicated that derivatives containing thieno[2,3-d]pyrimidine structures displayed notable activity against bacterial strains .
    • Inhibition of Inflammatory Pathways : Several studies have documented the ability of related compounds to inhibit COX enzymes effectively, providing a basis for their potential use in treating inflammatory diseases .

    Mechanism of Action

      PARP-1 Inhibition: Given its structural features, this compound could potentially inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.

      Molecular Targets: PARP-1 inhibition disrupts DNA repair pathways, leading to genomic instability and cell death.

      Pathways Involved: PARP-1 is crucial in base excision repair (BER) and single-strand break (SSB) repair.

  • Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives

    2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
    • Core Structure: Same thieno[2,3-d]pyrimidin-4-one core but lacks the 4-hydroxy group.
    • Substituents :
      • 3-Ethyl and 5,6-dimethyl groups on the core.
      • N-(2-ethylphenyl)acetamide instead of N-(2-hydroxyphenyl).
    • The ethylphenyl side chain may increase lipophilicity compared to the hydroxyphenyl group.
    N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide
    • Core Structure: Thieno[2,3-d]pyrimidine with a 4-amino group instead of 4-hydroxy.
    • Substituents: Amino linkage vs. sulfanyl-methyl bridge. 2,6-Dimethylphenyl acetamide.

    Pyrimidine-Based Acetamides with Sulfanyl Linkers

    2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
    • Core Structure: Non-fused pyrimidin-2-ylthio group.
    • Substituents :
      • 2,3-Dichlorophenyl acetamide.
      • Lacks fused thiophene ring.
    • Implications : The dichlorophenyl group introduces electron-withdrawing effects, which may enhance stability but reduce solubility. The simpler core may limit planar interactions with biological targets.
    2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
    • Core Structure: Non-fused 4,6-dimethylpyrimidine.
    • Substituents :
      • 4-Methylpyridinyl acetamide.
    • However, the lack of a fused ring system may reduce binding affinity in hydrophobic pockets.

    Hexahydrobenzothieno[2,3-d]pyrimidine Analogues

    N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
    • Core Structure: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated).
    • Substituents :
      • 4-Methylphenyl and ethylphenyl groups.
    • Implications : Saturation increases conformational flexibility, which may reduce target specificity. The bulky substituents could hinder diffusion across biological membranes.

    Substituent Effects on Acetamide Moieties

    Compound Acetamide Substituent Key Implications
    Target Compound 2-Hydroxyphenyl Enhanced solubility via H-bonding
    N-(2-Ethylphenyl) analogue 2-Ethylphenyl Increased lipophilicity
    N-(2,3-Dichlorophenyl) analogue 2,3-Dichlorophenyl Electron-withdrawing effects
    N-(4-Methylpyridin-2-yl) analogue 4-Methylpyridin-2-yl Improved basicity and solubility

    Table 1: Key Comparative Data

    Compound Core Structure Substituents Melting Point (°C) Yield (%)
    Target Compound Thieno[2,3-d]pyrimidine 4-Hydroxy, 5,6-dimethyl, 2-hydroxyphenyl Not reported Not reported
    2-(3-Ethyl-5,6-dimethyl-4-oxo...) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, 2-ethylphenyl Not reported Not reported
    N-(2,3-Dichlorophenyl) Pyrimidin-2-ylthio 2,3-Dichlorophenyl 230–232 80
    N-(4-Methylpyridin-2-yl) Pyrimidin-2-ylsulfanyl 4-Methylpyridin-2-yl Not reported Not reported

    Biological Activity

    The compound 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C12H15N3O2S2
    • Molecular Weight : 297.3964 g/mol
    • CAS Number : 42025140

    Biological Activity Overview

    The biological activity of the compound can be categorized into several key areas:

    • Antimicrobial Activity :
      • Studies suggest that thienopyrimidine derivatives exhibit moderate to good antibacterial activity. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains in vitro .
    • Anticonvulsant Properties :
      • Research has indicated that certain derivatives of thienopyrimidines possess anticonvulsant properties. In animal models, these compounds have demonstrated the ability to reduce seizure activities effectively, with some showing efficacy comparable to established anticonvulsants like phenobarbital .
    • Antitumor Effects :
      • Preliminary studies have indicated that thienopyrimidine compounds can inhibit cell proliferation in cancer cell lines. For example, a related compound was shown to significantly reduce the migration and invasion of A431 vulvar epidermal carcinoma cells in vitro .
    • Anti-inflammatory Activity :
      • The compound may exhibit anti-inflammatory effects, as suggested by its structural analogs which have been shown to modulate inflammatory pathways in various biological systems .

    The biological effects of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide are likely mediated through several mechanisms:

    • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in critical cellular processes such as DNA synthesis and cell cycle regulation.
    • Modulation of Signaling Pathways : The compound may interact with signaling pathways associated with inflammation and tumor progression, potentially altering the expression of key regulatory proteins.

    Case Studies

    • Antibacterial Efficacy :
      A study evaluated the antibacterial activity of thienopyrimidine derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with similar structures displayed significant inhibitory effects on bacterial growth, suggesting a promising therapeutic avenue for infection control .
    • Anticonvulsant Testing :
      In a controlled study involving animal models subjected to maximal electroshock seizure (MES) tests, certain thienopyrimidine derivatives exhibited effective seizure suppression comparable to traditional anticonvulsants. This highlights their potential use in treating epilepsy and related disorders .

    Summary Table of Biological Activities

    Activity TypeObservationsReference
    AntimicrobialModerate to good activity against various strains
    AnticonvulsantEffective in reducing seizure activities
    AntitumorInhibits proliferation in cancer cell lines
    Anti-inflammatoryModulates inflammatory pathways

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